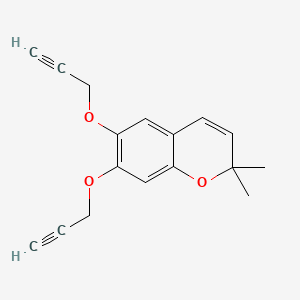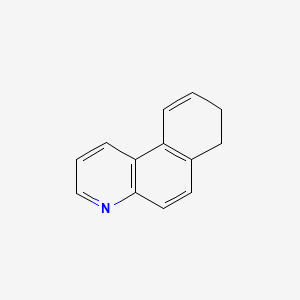
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is an organotellurium compound with the molecular formula C11H24BrO2Te
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-methoxy-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of any by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chloride, iodide, alkoxide ions.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Corresponding tellurium compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyl(2-methoxy-2-oxoethyl)selenium bromide
- Dibutyl(2-methoxy-2-oxoethyl)sulfur bromide
- Dibutyl(2-methoxy-2-oxoethyl)phosphorus bromide
Uniqueness
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and unique redox properties, making them valuable in various chemical and biological applications.
Propiedades
| 111873-48-4 | |
Fórmula molecular |
C11H23BrO2Te |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
dibutyl-(2-methoxy-2-oxoethyl)tellanium;bromide |
InChI |
InChI=1S/C11H23O2Te.BrH/c1-4-6-8-14(9-7-5-2)10-11(12)13-3;/h4-10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FERHQZQHHPKGOD-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Te+](CCCC)CC(=O)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
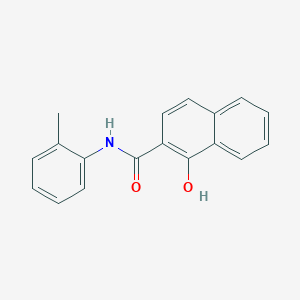
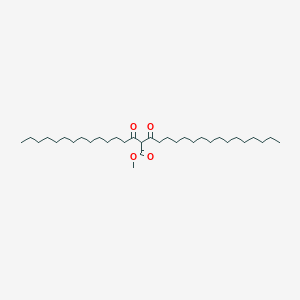
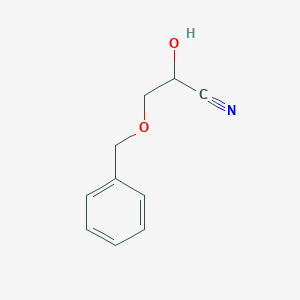
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)



